N-BOC-L-HOMOSERINE METHYL ESTER

Chemical Biology Protein Engineering Bioorthogonal Chemistry

N-BOC-L-HOMOSERINE METHYL ESTER (CAS 120042-11-7) is a specialized, orthogonally protected chiral building block essential for synthesizing functionalizable methionine surrogates like azidohomoalanine (AHA) and for solid-phase peptide synthesis (SPPS). Its acid-labile Boc group and methyl ester prevent lactonization side reactions, ensuring higher yields and purity compared to serine analogs. Ideal for labs developing bioorthogonal probes and site-specific protein labeling tools.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
CAS No. 120042-11-7
Cat. No. B111356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-BOC-L-HOMOSERINE METHYL ESTER
CAS120042-11-7
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)OC
InChIInChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1
InChIKeyIWNVPOPPBRMFNG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-BOC-L-HOMOSERINE METHYL ESTER (CAS 120042-11-7): A Core Chiral Building Block for Peptide Synthesis and Chemical Biology


N-BOC-L-HOMOSERINE METHYL ESTER (CAS 120042-11-7) is a protected L-homoserine derivative featuring an acid-labile tert-butoxycarbonyl (Boc) group on the α-amine and a methyl ester on the α-carboxyl group . It serves as a versatile, orthogonally protected chiral building block in peptide synthesis and chemical biology, primarily valued for its role in constructing non-canonical amino acids and enabling selective downstream functionalization [1]. The compound is characterized by its molecular formula C10H19NO5 and a molecular weight of 233.26 g/mol .

Why Procurement of N-BOC-L-HOMOSERINE METHYL ESTER Requires Rigorous Specification Over Generic Substitutes


While several Boc-protected amino acid methyl esters may appear functionally interchangeable, substitution with a generic alternative or a close analog like N-Boc-L-serine methyl ester carries significant risk. Homoserine's extended side chain introduces a unique propensity for lactonization under certain conditions, a reactivity profile not shared by serine [1]. This inherent characteristic directly impacts synthetic outcomes, as the formation of the five-membered homoserine lactone can serve as a key intermediate or a problematic side reaction [1]. Furthermore, the specific orthogonal protection strategy of the Boc and methyl ester groups is critical for the synthesis of specialized building blocks like azidohomoalanine (AHA) [2]. Using an analog without this precise combination of protecting groups and side-chain length would derail established protocols, leading to failed syntheses or low yields [2].

Quantitative Differentiation: N-BOC-L-HOMOSERINE METHYL ESTER Performance Benchmarks Against Comparators


Enables Synthesis of Azidohomoalanine (AHA) for Bioorthogonal Click Chemistry

N-Boc-L-homoserine methyl ester is a critical precursor for the synthesis of azidohomoalanine (AHA), a non-canonical amino acid used as a methionine surrogate in bioorthogonal labeling and protein engineering [1]. The established protocol using this compound yields AHA in a defined, reproducible manner, completing the synthesis in 5 days [1]. In contrast, a separate route to AHA via copper-catalyzed diazo transfer can be completed in a shorter timeframe of 3-4 days but may involve different starting materials and reaction conditions, highlighting the importance of selecting the appropriate precursor for the desired synthetic path [2].

Chemical Biology Protein Engineering Bioorthogonal Chemistry

Reduced Propensity for Lactonization Compared to Unprotected L-Homoserine

L-homoserine is known for its high reactivity, as its side-chain hydroxyl group can easily attack its own carboxyl group to form a five-membered lactone ring [1]. This cyclization is a common side reaction that reduces yield in peptide synthesis. N-BOC-L-HOMOSERINE METHYL ESTER mitigates this risk. The methyl ester protects the α-carboxyl group, effectively preventing intramolecular lactonization and ensuring the integrity of the building block during coupling reactions. This allows the compound to be used as a stable intermediate without the competing cyclization that plagues the unprotected amino acid .

Peptide Synthesis Organic Chemistry Stability

High Enantiomeric Purity Maintained Through Optimized Synthesis

The synthesis of N-BOC-L-HOMOSERINE METHYL ESTER can be optimized to preserve high enantiomeric purity, a critical requirement for its use in chiral peptide synthesis. Research on related Boc-homoserine derivatives shows that enzymatic resolution methods can achieve improved yields of up to 85% . While specific data for the methyl ester was not found, the general synthetic strategy for this class of compounds emphasizes the importance of preserving stereochemistry. In contrast, racemic mixtures like DL-N-Boc-HoMoserine Methyl ester are also available, which would be unsuitable for applications requiring enantiomerically pure products .

Asymmetric Synthesis Chiral Chemistry Quality Control

Verified Application Scenarios for N-BOC-L-HOMOSERINE METHYL ESTER (CAS 120042-11-7)


Synthesis of Azidohomoalanine (AHA) for Protein Biorthogonal Labeling

This is the primary documented application. N-BOC-L-HOMOSERINE METHYL ESTER is the established precursor for synthesizing L-azidohomoalanine (AHA), a methionine surrogate widely used in protein engineering. The azide group in AHA serves as a bioorthogonal handle for copper-catalyzed click chemistry, enabling site-specific labeling of newly synthesized proteins with fluorescent dyes, affinity tags, or other probes. This is a core technique in proteomics for visualizing and identifying proteins in complex cellular environments [1].

Solid-Phase Peptide Synthesis (SPPS) as a Chiral Building Block

N-BOC-L-HOMOSERINE METHYL ESTER is employed as a building block in solid-phase peptide synthesis (SPPS) to introduce a homoserine residue into a peptide chain. Its orthogonal protection strategy (Boc for N-terminus, methyl ester for C-terminus) allows for controlled deprotection and coupling, which is essential for constructing peptides with specific sequences. The methyl ester group, in particular, prevents the intramolecular lactonization side reaction that is common with unprotected homoserine, ensuring higher purity and yield of the desired peptide product .

Precursor for Functionalizable Methionine Surrogates

Beyond AHA, this compound serves as a versatile starting material for creating a family of functionalizable methionine surrogates. The protected hydroxyl group on the homoserine side chain can be selectively deprotected and then derivatized with various functional groups (e.g., alkynes, biotin, photocrosslinkers) to generate a diverse toolkit of non-canonical amino acids for chemical biology applications. This flexibility makes it a valuable asset for labs developing custom probes for protein interaction studies or activity-based protein profiling [1].

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